molecular formula C14H15ClN4O2 B7631358 (5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone

(5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone

Cat. No. B7631358
M. Wt: 306.75 g/mol
InChI Key: MTMCQWYZVVMQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it suitable for use in drug development, biological research, and other related areas. In

Mechanism of Action

The mechanism of action of (5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone is not fully understood. However, studies have shown that it interacts with specific molecular targets in cells, leading to various biological effects. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
(5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been found to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

The advantages of using (5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone in lab experiments include its potent biological activities, unique chemical structure, and ease of synthesis. However, its limitations include its potential toxicity, limited solubility in water, and the need for further studies to fully understand its mechanism of action.

Future Directions

The future directions for (5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone include further studies to explore its potential applications in drug development, biological research, and other related areas. It is also important to investigate its toxicity, pharmacokinetics, and pharmacodynamics to ensure its safety and efficacy in clinical settings. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets in cells.

Synthesis Methods

The synthesis method of (5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 2-(1,2,4-oxadiazol-3-yl)azepan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain pure (5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone.

Scientific Research Applications

(5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone has been extensively studied for its potential applications in various scientific research areas. It has been found to exhibit potent biological activities such as antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties. It has also been used as a building block in drug development and as a probe in biological research.

properties

IUPAC Name

(5-chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c15-10-5-6-11(16-8-10)14(20)19-7-3-1-2-4-12(19)13-17-9-21-18-13/h5-6,8-9,12H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMCQWYZVVMQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)C2=NC=C(C=C2)Cl)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone

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